
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone: is an organic compound that belongs to the class of thiophenes and phenylmethanones. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiophene and phenyl rings, respectively. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone typically involves the bromination of thiophene followed by the introduction of the phenylmethanone moiety. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophenes or phenylmethanones.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
2,5-Dibromothiophene: A precursor in the synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone.
3,4-Dichlorobenzoyl Chloride: Another precursor used in the synthesis.
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features.
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound imparts unique reactivity and properties compared to its analogs.
- The combination of thiophene and phenylmethanone moieties provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Numéro CAS |
57248-42-7 |
|---|---|
Formule moléculaire |
C11H4Br2Cl2OS |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
(2,5-dibromothiophen-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C11H4Br2Cl2OS/c12-9-4-6(11(13)17-9)10(16)5-1-2-7(14)8(15)3-5/h1-4H |
Clé InChI |
BYRJSSVTSYRWIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C2=C(SC(=C2)Br)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


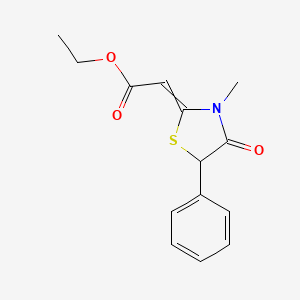

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
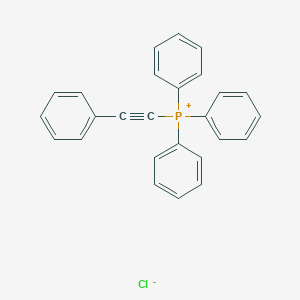
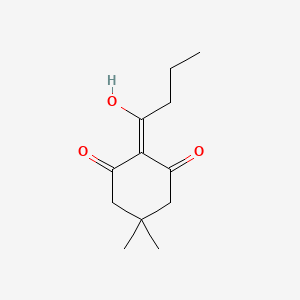
methanone](/img/structure/B14613998.png)
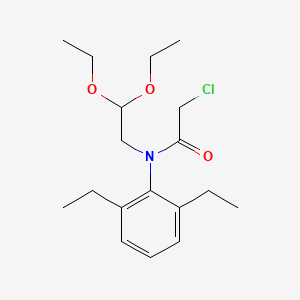
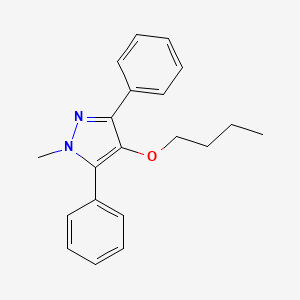
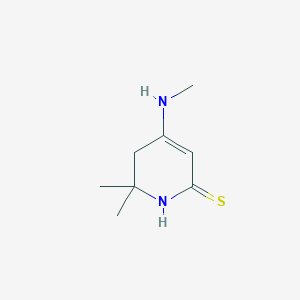


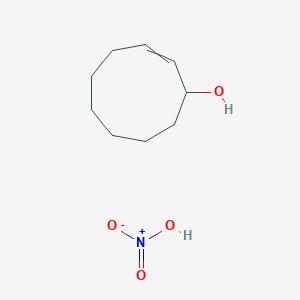
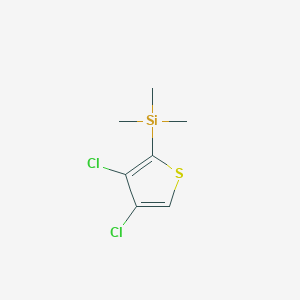
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
